molecular formula C10H8F3N3S B7725855 2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole

2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole

Cat. No.: B7725855
M. Wt: 259.25 g/mol
InChI Key: LLAMBFPNWUGISN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole is a chemical compound with the molecular formula C10H8F3N3S It is characterized by the presence of a thiazole ring substituted with a hydrazinyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole typically involves the condensation of appropriate thiosemicarbazides with α-halocarbonyl compounds. The reaction is usually carried out in refluxing ethanol in the presence of glacial acetic acid as a catalyst

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the hydrazinyl group can form covalent bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole is unique due to the presence of both the hydrazinyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-2-6(4-7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAMBFPNWUGISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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